A Technical Guide to the Spectroscopic Characterization of 1-(2-Bromophenyl)-1H-imidazole-4-carboxylic acid
A Technical Guide to the Spectroscopic Characterization of 1-(2-Bromophenyl)-1H-imidazole-4-carboxylic acid
<M>
Abstract
This technical guide provides a comprehensive framework for the spectroscopic characterization of 1-(2-Bromophenyl)-1H-imidazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. Given the absence of a complete, publicly available dataset for this specific molecule, this document leverages foundational spectroscopic principles and data from analogous structures to predict the characteristic signatures in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Detailed, field-proven protocols for data acquisition are provided, establishing a self-validating system for empirical analysis. This guide is intended for researchers, chemists, and drug development professionals requiring robust methods for structural elucidation and purity assessment of novel N-aryl imidazole derivatives.
Introduction
1-(2-Bromophenyl)-1H-imidazole-4-carboxylic acid belongs to the N-aryl imidazole class of compounds. These structures are pivotal motifs in numerous biologically active molecules and functional materials.[1][2] The precise substitution pattern—a brominated phenyl ring at the N1 position of an imidazole-4-carboxylic acid—creates a unique electronic and steric environment. Accurate structural confirmation and purity assessment are therefore critical prerequisites for any downstream application. Spectroscopic techniques are the cornerstone of this analysis, providing a non-destructive fingerprint of the molecule's atomic and functional group composition.
This guide will systematically detail the predicted spectroscopic data, outline rigorous experimental protocols for acquiring this data, and present an integrated workflow for structural validation.
Predicted Spectroscopic Data & Interpretation
The following sections outline the anticipated spectral data based on the known effects of the constituent chemical moieties. These predictions serve as a benchmark for the interpretation of experimentally acquired data.
2.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to reveal seven distinct signals. The solvent of choice for analysis would be DMSO-d₆, given the carboxylic acid proton.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Causality |
| ~12.5 - 13.5 | Broad Singlet | 1H | -COOH | Carboxylic acid protons are highly deshielded and often exhibit broad signals due to hydrogen bonding and chemical exchange.[3] |
| ~8.1 - 8.3 | Singlet (or Dublet) | 1H | H5 (Imidazole) | The proton at the C5 position of the imidazole ring is adjacent to the carboxylic acid and is expected to be downfield. |
| ~7.9 - 8.1 | Singlet (or Dublet) | 1H | H2 (Imidazole) | The proton at the C2 position is typically deshielded in imidazole rings.[4] |
| ~7.8 - 7.9 | Doublet | 1H | Ar-H (ortho to Br) | The proton on the phenyl ring ortho to the bromine atom will be deshielded and coupled to the adjacent meta proton. |
| ~7.6 - 7.7 | Triplet | 1H | Ar-H (para to Br) | This aromatic proton will appear as a triplet due to coupling with two adjacent protons. |
| ~7.5 - 7.6 | Triplet | 1H | Ar-H (meta to Br) | This aromatic proton will also appear as a triplet. |
| ~7.4 - 7.5 | Doublet | 1H | Ar-H (ortho to Imidazole) | The proton ortho to the point of attachment to the imidazole ring will be influenced by the ring current and coupled to its neighbor. |
2.2. ¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum is predicted to show 9 distinct signals, corresponding to the 9 unique carbon environments in the molecule.[5][6]
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale & Causality |
| ~163 - 165 | -COOH | Carboxylic acid carbons are characteristically found in this downfield region.[6] |
| ~140 - 142 | C5 (Imidazole) | The carbon bearing the carboxylic acid group will be significantly downfield. |
| ~138 - 140 | C2 (Imidazole) | The C2 carbon of the imidazole ring is typically deshielded.[7] |
| ~135 - 137 | C-N (Aromatic) | The aromatic carbon directly attached to the imidazole nitrogen. |
| ~133 - 134 | C-H (Aromatic) | Aromatic CH carbons. |
| ~130 - 132 | C-H (Aromatic) | Aromatic CH carbons. |
| ~128 - 129 | C-H (Aromatic) | Aromatic CH carbons. |
| ~123 - 125 | C-Br (Aromatic) | The carbon atom bonded to the electronegative bromine atom is shifted downfield. |
| ~118 - 120 | C4 (Imidazole) | The carbon at position 4 of the imidazole ring. |
2.3. Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition.[8] The key feature will be the isotopic pattern of the molecular ion, which is characteristic of a monobrominated compound.
| Parameter | Predicted Value | Rationale & Causality |
| Molecular Formula | C₁₀H₇BrN₂O₂ | - |
| Exact Mass | 265.9745 | Calculated for ¹²C₁₀¹H₇⁷⁹Br¹⁴N₂¹⁶O₂ |
| Molecular Ion (M⁺) | m/z 266 | Corresponding to the ⁷⁹Br isotope. |
| M+2 Peak | m/z 268 | Corresponding to the ⁸¹Br isotope. The relative intensity of the M+2 peak will be approximately 98% of the M⁺ peak, a definitive signature for a single bromine atom.[9][10] |
| Key Fragments | [M-Br]⁺, [M-COOH]⁺ | Fragmentation is expected to occur via the loss of the bromine radical or the carboxylic acid group.[11] The C-Br bond is relatively weak and prone to cleavage under electron ionization.[12] |
2.4. Infrared (IR) Spectroscopy
The IR spectrum provides crucial information about the functional groups present in the molecule.[13]
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Rationale & Causality |
| 2500-3300 (very broad) | O-H stretch | This very broad and characteristic absorption is due to the hydrogen-bonded carboxylic acid dimer.[14][15] |
| ~3100-3150 | C-H stretch (Aromatic/Imidazole) | Stretching vibrations for C-H bonds on the aromatic and imidazole rings. |
| 1690-1725 (strong) | C=O stretch | The carbonyl stretch of the carboxylic acid is a strong, sharp peak. Conjugation with the imidazole ring may shift this to the lower end of the range.[13][14] |
| ~1600, ~1475 | C=C/C=N stretch | Aromatic and imidazole ring stretching vibrations. |
| 1210-1320 | C-O stretch | Stretching vibration of the C-O single bond in the carboxylic acid group.[14] |
Experimental Protocols & Workflows
Adherence to standardized protocols is paramount for generating reproducible and trustworthy data. The following sections detail the methodologies for acquiring the spectroscopic data.
3.1. Integrated Spectroscopic Workflow
A logical workflow ensures that data from each technique is used to build a comprehensive and validated structural picture.
Caption: Integrated workflow for spectroscopic structural elucidation.
3.2. Protocol: NMR Sample Preparation and Acquisition
This protocol is designed for acquiring high-quality NMR spectra for small organic molecules.[16]
Materials:
-
1-(2-Bromophenyl)-1H-imidazole-4-carboxylic acid (5-25 mg for ¹H, 50-100 mg for ¹³C)[16]
-
Deuterated solvent (e.g., DMSO-d₆)
-
5 mm NMR tubes
-
Glass Pasteur pipette
-
Vial
Procedure:
-
Sample Weighing: Accurately weigh the required amount of the purified compound into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.[16] Vortex or gently warm if necessary to ensure complete dissolution. The causality for using a deuterated solvent is to avoid large solvent signals in the ¹H spectrum and to provide a lock signal for the spectrometer.[17]
-
Transfer: Using a glass Pasteur pipette, transfer the solution to a 5 mm NMR tube. If any solid particulates are present, filter the solution through a small plug of cotton or glass wool in the pipette. Solid particles can degrade the spectral quality by interfering with the magnetic field homogeneity (shimming).[16]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
-
Instrument Setup:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity, aiming for narrow, symmetrical peaks.
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard 1D proton spectrum. A sufficient relaxation delay (at least 5 times the longest T1) is crucial for accurate integration.[18]
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.[5]
-
(Optional) 2D NMR: Acquire COSY and HSQC spectra to confirm proton-proton and proton-carbon correlations, respectively.
-
3.3. Protocol: High-Resolution Mass Spectrometry (HRMS)
This protocol outlines the general steps for obtaining accurate mass data, typically using Electrospray Ionization (ESI) coupled with a high-resolution analyzer like a Time-of-Flight (TOF) or Orbitrap.[19]
Materials:
-
Sample solution (prepared for NMR or a fresh ~1 mg/mL solution in a suitable solvent like methanol or acetonitrile)
-
HPLC-grade solvent for mobile phase
Procedure:
-
Sample Preparation: Prepare a dilute solution (approx. 0.1-1.0 mg/mL) of the sample in a volatile solvent like methanol or acetonitrile.[20]
-
Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard immediately before analysis to ensure high mass accuracy. This is a critical step for trustworthiness.
-
Method Setup:
-
Ionization Mode: Select an appropriate ionization mode. ESI in positive or negative mode is common for molecules with acidic or basic sites.
-
Infusion: Introduce the sample into the ion source via direct infusion or through an LC system.[19][21]
-
Analyzer Settings: Set the mass analyzer to acquire data over a relevant m/z range (e.g., 100-500 amu) with high resolution (>10,000).
-
-
Data Acquisition: Acquire the mass spectrum, ensuring sufficient signal intensity for the molecular ion.
-
Data Analysis:
-
Determine the exact mass of the molecular ion peak.
-
Use the instrument's software to calculate the elemental composition and compare it to the theoretical formula (C₁₀H₇BrN₂O₂).
-
Analyze the isotopic distribution of the molecular ion peak to confirm the presence of one bromine atom.[9]
-
3.4. Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy
Attenuated Total Reflectance (ATR) is a modern, rapid method for solid samples that requires minimal preparation.[22][23]
Materials:
-
Purified solid sample
-
Spatula
-
Isopropanol and lint-free wipes
Procedure:
-
Background Scan: Ensure the ATR crystal (typically diamond or ZnSe) is clean by wiping it with isopropanol.[24] Run a background scan to capture the spectrum of the ambient environment; this will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid powder sample directly onto the ATR crystal.[24]
-
Apply Pressure: Use the instrument's pressure clamp to apply firm, even pressure to the sample. This ensures good contact between the sample and the crystal, which is essential for obtaining a strong signal.[24]
-
Data Acquisition: Scan the sample over the typical mid-IR range (4000-400 cm⁻¹).[13][25] Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Cleaning: After analysis, release the pressure clamp, remove the sample, and clean the ATR crystal thoroughly with isopropanol.
Conclusion
The structural elucidation of 1-(2-Bromophenyl)-1H-imidazole-4-carboxylic acid is a systematic process reliant on the integrated interpretation of multiple spectroscopic techniques. This guide provides the predicted ¹H NMR, ¹³C NMR, IR, and MS data that serve as an authoritative benchmark for analysis. By following the detailed experimental protocols, researchers can generate high-fidelity, reproducible data. The confluence of predicted values with empirical results—the characteristic bromine isotope pattern in MS, the broad O-H and sharp C=O stretches in IR, and the specific chemical shifts and coupling patterns in NMR—provides a robust, self-validating method for confirming the molecular structure and assessing the purity of this important synthetic building block.
References
-
Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Drawell. Retrieved February 15, 2026, from [Link]
-
FTIR Analysis. (n.d.). RTI Laboratories. Retrieved February 15, 2026, from [Link]
-
Common Sampling Techniques of FTIR Spectroscopy. (2023, April 25). Edinburgh Instruments. Retrieved February 15, 2026, from [Link]
-
Sample preparation for FT-IR. (n.d.). University of Toronto. Retrieved February 15, 2026, from [Link]
-
Small molecule NMR sample preparation. (2023, August 29). Emory University. Retrieved February 15, 2026, from [Link]
-
NMR Sample Preparation. (n.d.). Iowa State University. Retrieved February 15, 2026, from [Link]
-
Kertesz, V., et al. (2008). HRMS directly from TLC slides. A powerful tool for rapid analysis of organic mixtures. Organic Letters, 10(16), 3493-6. Retrieved February 15, 2026, from [Link]
-
IR Spectroscopy Tutorial: Carboxylic Acids. (n.d.). University of Calgary. Retrieved February 15, 2026, from [Link]
-
NMR Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved February 15, 2026, from [Link]
-
Robin, E., et al. (2024). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 14(3), 133. Retrieved February 15, 2026, from [Link]
-
FTIR spectra of 1H-Imidazole-4-carboxylic acid. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Li, A., et al. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. Analytical and Bioanalytical Chemistry, 406(9-10), 2413-23. Retrieved February 15, 2026, from [Link]
-
Imidazole-4-carboxylic acid. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]
-
Spectroscopy of Carboxylic Acids and Nitriles. (2024, September 30). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]
-
Basic NMR Concepts. (n.d.). Boston University. Retrieved February 15, 2026, from [Link]
-
Stenson, A. C., et al. (2017). Online HPLC-ESI-HRMS Method for the Analysis and Comparison of Different Dissolved Organic Matter Samples. Environmental Science & Technology, 52(4). Retrieved February 15, 2026, from [Link]
-
Fragmentation and Interpretation of Spectra. (n.d.). University of Wisconsin-River Falls. Retrieved February 15, 2026, from [Link]
-
Spectroscopy of Carboxylic Acid Derivatives. (n.d.). Oregon State University. Retrieved February 15, 2026, from [Link]
-
¹H NMR (CDCl3, 400 MHz) spectrum of (3S)-3-(4-bromophenyl)butanoic acid. (n.d.). University of Bath. Retrieved February 15, 2026, from [Link]
-
Bromo pattern in Mass Spectrometry. (2023, December 2). YouTube. Retrieved February 15, 2026, from [Link]
-
Calculated and experimental 13C chemical shifts of the imidazole and substituent parts. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
A Guide to 1H NMR Chemical Shift Values. (n.d.). Compound Interest. Retrieved February 15, 2026, from [Link]
-
¹³C NMR spectroscopy • Chemical shift. (n.d.). NPTEL. Retrieved February 15, 2026, from [Link]
-
Sample Preparation for Simultaneous Determination of Organic Compounds by Chromatography. (2025, June 13). Preprints.org. Retrieved February 15, 2026, from [Link]
-
¹³C NMR Chemical Shifts. (n.d.). Oregon State University. Retrieved February 15, 2026, from [Link]
-
Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. (2020, May 14). Research Square. Retrieved February 15, 2026, from [Link]
-
Online HPLC-ESI-HRMS Method for the Analysis and Comparison of Different Dissolved Organic Matter Samples. (2017, December). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Synthesis of imidazole-4-carboxylic acids via solid-phase bound 3-N,N-(dimethylamino)-2-isocyanoacrylate. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Proton NMR Table. (n.d.). Michigan State University. Retrieved February 15, 2026, from [Link]
-
Chemical Shifts in ¹H NMR Spectroscopy. (2024, October 8). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]
-
NMR Chemical Shift Values Table. (n.d.). Chemistry Steps. Retrieved February 15, 2026, from [Link]
-
A review article on synthesis of imidazole derivatives. (2020). World Journal of Pharmaceutical Research, 9(10), 254-269. Retrieved February 15, 2026, from [Link]
-
Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. (2020, May 14). Preprints.org. Retrieved February 15, 2026, from [Link]
- Method for catalytically synthesizing 1H-imidazole-4-carboxylic acid through inorganic-salt composite catalyst. (n.d.). Google Patents.
-
Synthesis and spectroscopic evidences of N-arylmaleimides and N-aryl-2,3-dimethylmaleimides. (2025, August 9). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. (2010). Organic Letters, 12(21), 4944–4947. Retrieved February 15, 2026, from [Link]
-
Synthetic Emergence in N-Arylimidazoles: A Review. (n.d.). Connect Journals. Retrieved February 15, 2026, from [Link]
Sources
- 1. biomedres.us [biomedres.us]
- 2. connectjournals.com [connectjournals.com]
- 3. compoundchem.com [compoundchem.com]
- 4. Imidazole(288-32-4) 13C NMR spectrum [chemicalbook.com]
- 5. bhu.ac.in [bhu.ac.in]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. researchgate.net [researchgate.net]
- 8. measurlabs.com [measurlabs.com]
- 9. whitman.edu [whitman.edu]
- 10. youtube.com [youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. echemi.com [echemi.com]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 17. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 18. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. jascoinc.com [jascoinc.com]
- 23. edinst.com [edinst.com]
- 24. drawellanalytical.com [drawellanalytical.com]
- 25. rtilab.com [rtilab.com]
